molecular formula C9H8ClIO3 B13852989 Methyl 2-chloro-6-iodo-3-methoxybenzoate

Methyl 2-chloro-6-iodo-3-methoxybenzoate

Cat. No.: B13852989
M. Wt: 326.51 g/mol
InChI Key: QEEULVWNULTTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-6-iodo-3-methoxybenzoate is an organic compound with the molecular formula C8H6ClIO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, iodine, and methoxy groups on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-iodo-3-methoxybenzoate typically involves the esterification of 2-chloro-6-iodo-3-methoxybenzoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Industrial processes also focus on minimizing waste and ensuring the safe handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-iodo-3-methoxybenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 2-chloro-6-iodo-3-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-iodo-3-methoxybenzoate involves its interaction with specific molecular targets. The presence of chlorine and iodine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The methoxy group can also play a role in modulating its chemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-3-methoxybenzoate
  • Methyl 2-iodo-3-methoxybenzoate
  • Methyl 2-chloro-6-methoxybenzoate

Uniqueness

Methyl 2-chloro-6-iodo-3-methoxybenzoate is unique due to the simultaneous presence of chlorine, iodine, and methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H8ClIO3

Molecular Weight

326.51 g/mol

IUPAC Name

methyl 2-chloro-6-iodo-3-methoxybenzoate

InChI

InChI=1S/C9H8ClIO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3

InChI Key

QEEULVWNULTTOP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)I)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.